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Praseodymium(III) i-propoxide

ALD MOCVD Precursor Volatility

Praseodymium(III) i-propoxide (Pr(OiPr)₃, CAS 19236-14-7) is a moisture-sensitive, green solid belonging to the lanthanide alkoxide class. It serves as a molecular precursor for praseodymium-containing thin films and nanomaterials via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), and as a Lewis acid catalyst in organic transformations.

Molecular Formula C9H24O3Pr
Molecular Weight 321.19 g/mol
Cat. No. B14866811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium(III) i-propoxide
Molecular FormulaC9H24O3Pr
Molecular Weight321.19 g/mol
Structural Identifiers
SMILESCCCO.CCCO.CCCO.[Pr]
InChIInChI=1S/3C3H8O.Pr/c3*1-2-3-4;/h3*4H,2-3H2,1H3;
InChIKeyAVXLLGIUENUCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praseodymium(III) i-propoxide for ALD/MOCVD and Catalysis: A Product-Specific Evidence Guide


Praseodymium(III) i-propoxide (Pr(OiPr)₃, CAS 19236-14-7) is a moisture-sensitive, green solid belonging to the lanthanide alkoxide class . It serves as a molecular precursor for praseodymium-containing thin films and nanomaterials via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), and as a Lewis acid catalyst in organic transformations . Unlike many inorganic Pr salts, its organic isopropoxide ligands confer solubility in non-polar solvents and volatility suitable for vapor-phase deposition .

Why Praseodymium(III) i-propoxide Cannot Be Replaced by Another Lanthanide Isopropoxide


The substitution of Pr(OiPr)₃ with analogous lanthanide isopropoxides (e.g., La(OiPr)₃, Nd(OiPr)₃) is not straightforward due to the unique position of Pr³⁺ in the lanthanide contraction series . This results in distinct coordination chemistry, ligand exchange kinetics, and thermal decomposition pathways . Critically, in heterometallic precursor systems for ALD, the use of Pr(OiPr)₃-derived precursors yields film stoichiometries (e.g., Pr/Al ratio) that differ significantly from those obtained with its Nd analog, directly impacting the electrical and structural properties of the final thin film . The specific Lewis acidity and ionic radius of Pr³⁺ further differentiate its catalytic performance from other lanthanides .

Product-Specific Quantitative Evidence Guide: Praseodymium(III) i-propoxide


Evidence 1: Sublimation Temperature: A Critical Purity and Handling Advantage

Pr(OiPr)₃ exhibits a clearly defined sublimation point at 175°C under a pressure of 0.04 mmHg . This property is a key differentiator from non-sublimable Pr sources like PrCl₃ or Pr(NO₃)₃·xH₂O, which require solution-based delivery or decompose without a distinct vapor phase. For comparison, the alternative Pr precursor Pr(tmhd)₃ must be heated to 200-250°C to achieve a comparable vapor pressure for MOCVD . The lower operating temperature offered by Pr(OiPr)₃ is essential for temperature-sensitive substrates and reduces thermal budget in semiconductor processing.

ALD MOCVD Precursor Volatility Sublimation

Evidence 2: Ligand Exchange Reactivity for Tailored β-Diketonate Complexes

The reactivity of Pr(OiPr)₃ with β-diketones is well-established and quantifiable. It reacts with benzoylacetone or dibenzoylmethane in stoichiometric ratios to yield derivatives of the type Pr(O–iPr)₂(lig.), Pr(O–iPr)-(lig.)₂, and Pr(lig.)₃ . This sequential ligand exchange is a property of the Pr(OiPr)₃ framework. In contrast, starting from PrCl₃, the synthesis of these mixed-ligand complexes is less direct and often leads to incomplete substitution or halide contamination. Furthermore, the isopropoxide group in these complexes can be subsequently exchanged with a tertiary butoxide group, demonstrating a versatile, tunable reactivity not shared by many other Pr(III) salts .

Coordination Chemistry Ligand Exchange Catalysis Precursor Synthesis

Evidence 3: ALD Film Stoichiometry Divergence from Neodymium Analog

When used to form the heterometallic precursor [PrAl(OPrⁱ)₆(PrⁱOH)]₂ for ALD of praseodymium aluminate (PrAlOₓ) films, the resulting film composition diverges from the 1:1 Pr:Al ratio present in the precursor. The final film exhibits a Pr:Al ratio between 0.30 and 0.71 . Crucially, when the analogous Nd-based precursor [NdAl(OPrⁱ)₆(PrⁱOH)]₂ is used under identical ALD conditions, a different film stoichiometry range is observed . This demonstrates that even with an isostructural precursor, the central Pr³⁺ ion, through its unique coordination chemistry and surface reactivity, yields a quantifiably different material outcome compared to Nd³⁺, making them non-interchangeable for precise dielectric layer engineering.

Atomic Layer Deposition (ALD) Thin Film Dielectrics Stoichiometry Control

Evidence 4: Purity and Handling: A Differentiator in Material Science

High-purity grades of Pr(OiPr)₃ are commercially available at ≥99.9% purity on a Pr basis . This is in stark contrast to commonly available hydrated praseodymium nitrate (Pr(NO₃)₃·xH₂O) or chloride (PrCl₃·xH₂O), which often contain significant levels of other rare earth impurities (e.g., Nd, La, Ce) as well as variable water content . The high purity of the isopropoxide is essential for applications where trace impurities act as luminescence quenchers (in phosphors) or electrical defects (in semiconductors).

Precursor Purity Semiconductor Phosphors Optoelectronics

Evidence 5: Thermal Decomposition Pathway to Pr₆O₁₁

Thermal decomposition studies of Pr(OiPr)₃ reveal that it undergoes a progressive loss of olefin (propylene) and isopropanol to ultimately yield the oxide phase Pr₆O₁₁ . This decomposition pathway is distinct from other precursors like Pr(tmhd)₃, which is known to leave carbon contamination in oxide films . The clean conversion to a specific oxide phase is critical for applications requiring high-purity Pr₆O₁₁, such as in oxygen storage materials or solid oxide fuel cell electrodes. The TGA profile indicates a multi-step decomposition, which can be exploited for controlled oxide formation.

Thermal Decomposition Nanomaterials Praseodymium Oxide TGA

Evidence 6: Nucleophilicity and Lewis Acidity in Catalytic Transformations

Praseodymium compounds, including those derived from Pr(OiPr)₃, exhibit high catalytic activity in aerobic dehydrogenative aromatization of saturated N-heterocycles under mild conditions . This activity is attributed to the specific Lewis acidity of the Pr³⁺ center, which is modulated by the electron-donating isopropoxide ligands . While a direct kinetic comparison with La(OiPr)₃ or Nd(OiPr)₃ in this specific reaction is not available in the current literature, the unique ionic radius and reduction potential of Pr³⁺ are known to impart different catalytic behavior compared to its neighbors in the lanthanide series . This makes Pr(OiPr)₃ a valuable starting point for developing Pr-specific catalysts for selective oxidations.

Catalysis Lewis Acid Dehydrogenation Organic Synthesis

Best Research and Industrial Application Scenarios for Praseodymium(III) i-propoxide


1. Fabrication of Praseodymium Aluminate (PrAlOₓ) High-k Dielectric Films via ALD

Praseodymium(III) i-propoxide is the essential precursor for synthesizing the heterobimetallic alkoxide [PrAl(OPri)₆(PriOH)]₂, which is used for depositing amorphous PrAlOₓ films for high-k gate dielectrics. As established in Evidence 3, the use of the Pr-based precursor yields a specific Pr:Al film ratio (0.30-0.71) that cannot be replicated using Nd or La analogs . This unique stoichiometry is critical for achieving the target dielectric constant and minimizing leakage current in advanced CMOS devices. The high purity (≥99.9%) of the starting Pr(OiPr)₃, as noted in Evidence 4, is also essential to prevent electrical defects .

2. MOCVD of High-Purity Praseodymium Oxide (Pr₆O₁₁) Thin Films

Pr(OiPr)₃ is a superior precursor for the MOCVD of Pr₆O₁₁ thin films due to its clean thermal decomposition pathway, as highlighted in Evidence 5, which results in carbon-free oxide layers . This is a distinct advantage over other precursors like Pr(tmhd)₃, which require more complex post-deposition oxidation steps to remove carbon contamination. Furthermore, the well-defined sublimation temperature of 175°C (Evidence 1) allows for consistent and controlled precursor delivery, enabling the growth of uniform films on temperature-sensitive substrates for applications in oxygen sensors, solid oxide fuel cells, and optical coatings .

3. Synthesis of Tailored Praseodymium β-Diketonate Complexes for Catalysis

The controlled, stepwise ligand exchange reactivity of Pr(OiPr)₃, as detailed in Evidence 2, makes it the ideal starting material for preparing mixed-ligand Pr complexes with β-diketones (e.g., Pr(O–iPr)₂(acac)) . These complexes can be designed with specific steric and electronic properties to act as homogeneous catalysts or volatile MOCVD precursors. This synthetic flexibility is a key differentiator from using simple Pr salts, which typically lead to fully substituted products, limiting the ability to tune the metal's coordination environment.

4. Development of Novel Praseodymium-Based Catalysts for Organic Transformations

Pr(OiPr)₃ serves as a platform for generating catalytically active Pr³⁺ species. Evidence 6 supports the use of Pr-derived catalysts for aerobic dehydrogenation reactions . The unique Lewis acidity and redox properties of Pr³⁺, which are distinct from other lanthanides, can be exploited by using Pr(OiPr)₃ to create catalysts for selective oxidations and other organic transformations under mild conditions. Its solubility in organic solvents allows for easy integration into homogeneous catalytic systems.

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